molecular formula C13H10FNO2 B2810648 4-fluoro-N-(4-hydroxyphenyl)benzamide CAS No. 85059-06-9

4-fluoro-N-(4-hydroxyphenyl)benzamide

Cat. No.: B2810648
CAS No.: 85059-06-9
M. Wt: 231.226
InChI Key: BIEXWTLSOKJVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-(4-hydroxyphenyl)benzamide is an organic compound with the molecular formula C13H10FNO2 and a molecular weight of 231.22 g/mol . This benzamide derivative features both a fluorinated benzene ring and a phenolic hydroxyl group, making it a valuable intermediate in pharmaceutical and chemical research. The compound is assigned the CAS Registry Number 85059-06-9 and is identified by the SMILES string O=C(NC1=CC=C(O)C=C1)C2=CC=C(F)C=C2 . While the specific biological profile of this compound is not fully elucidated, its structural features are of significant interest. The molecule is a close analog of other documented research compounds, including GTx-758, which is known to act as a modulator of the estrogen receptor . Furthermore, structurally related sulfonamide compounds have demonstrated promising pharmacological activities in preclinical research, such as analgesic and antiallodynic effects in models of neuropathic pain, suggesting potential research pathways for related benzamides . As such, this compound serves as a versatile building block for the synthesis and exploration of new chemical entities, particularly in the realm of receptor-targeted therapeutics and neuropharmacology. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-N-(4-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(16)8-6-11/h1-8,16H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEXWTLSOKJVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Profiles

Established Synthetic Routes to 4-fluoro-N-(4-hydroxyphenyl)benzamide

The formation of the amide bond in this compound is typically achieved through the condensation of a carboxylic acid derivative and an amine.

The most common and established method for the synthesis of N-arylbenzamides, including this compound, is the acylation of an aniline (B41778) derivative with a benzoyl derivative. The primary precursors for this synthesis are 4-fluorobenzoic acid and 4-aminophenol (B1666318). wikipedia.orgwikipedia.org

A general approach involves the activation of 4-fluorobenzoic acid to a more reactive species, such as an acyl chloride or an anhydride, which then readily reacts with the amino group of 4-aminophenol. For instance, 4-fluorobenzoic acid can be converted to 4-fluorobenzoyl chloride by reacting with thionyl chloride or oxalyl chloride. The subsequent reaction of 4-fluorobenzoyl chloride with 4-aminophenol in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct, yields the desired this compound. nanobioletters.com

Alternatively, direct condensation of 4-fluorobenzoic acid and 4-aminophenol can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the formation of the amide bond by activating the carboxylic acid. nih.gov

Table 1: General Conditions for Condensation Reactions
Acylating AgentAmineCoupling Agent/Activating ReagentSolventGeneral Reaction Conditions
4-Fluorobenzoic acid4-AminophenolThionyl chloride, then a base (e.g., pyridine)Dichloromethane (B109758), Tetrahydrofuran (B95107)0 °C to room temperature
4-Fluorobenzoic acid4-AminophenolEDC, DCCDimethylformamide, DichloromethaneRoom temperature

The optimization of the synthesis of N-arylbenzamides often focuses on improving the yield and purity of the product while minimizing reaction times and the use of harsh reagents. Key parameters for optimization include the choice of solvent, base, and coupling agent, as well as the reaction temperature and time.

For the coupling of a carboxylic acid and an amine, the selection of the solvent can significantly impact the reaction rate and yield. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly employed. nanobioletters.comnih.gov The choice of base is also crucial; tertiary amines like triethylamine and pyridine are often used to scavenge the acid produced during the reaction when starting from an acyl chloride. nanobioletters.com

In direct coupling reactions, the efficiency of the coupling agent is a major factor. While DCC is effective, it produces a dicyclohexylurea byproduct that can be difficult to remove. Water-soluble carbodiimides like EDC are often preferred as the urea (B33335) byproduct can be easily washed away with water. The addition of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can further accelerate the reaction.

To enhance reaction rates and often improve yields, advanced synthetic techniques can be employed. Ultrasound-assisted synthesis has emerged as a green and efficient method for promoting various organic reactions, including the formation of amides. The use of ultrasonic irradiation can lead to faster and cleaner conversions under milder conditions. nih.gov

In the context of synthesizing N-arylbenzamides, ultrasound can be used to accelerate the condensation reaction between the carboxylic acid and the amine. nih.govresearchgate.net This method often reduces reaction times from hours to minutes and can sometimes be performed under solvent-free conditions, further enhancing its environmental friendliness. nih.gov

Table 2: Comparison of Conventional and Ultrasound-Assisted Synthesis of N-Arylbenzamides (Analogous Systems)
MethodReaction TimeYieldConditions
Conventional HeatingSeveral hoursModerate to highReflux in a suitable solvent
Ultrasound-AssistedMinutesOften higherRoom temperature, sometimes solvent-free

Chemical Transformations and Derivatization Strategies

The structure of this compound contains two key reactive sites: the phenolic hydroxyl group and the amide linkage. These functional groups allow for a variety of chemical transformations and derivatization strategies.

The phenolic hydroxyl group is susceptible to oxidation. In a relevant study, 2-aryloxybenzamide derivatives were oxidized to their corresponding 2-(4-hydroxyphenoxy)benzamide derivatives using iodosylbenzene (PhIO) as the oxidant in trifluoroacetic acid (TFA). mdpi.com This suggests that the phenolic ring of this compound could potentially undergo similar oxidative transformations, possibly leading to the formation of quinone-type structures or undergoing oxidative coupling reactions under specific conditions. The presence of the electron-donating hydroxyl group makes the aromatic ring more susceptible to electrophilic attack, including oxidation.

The amide bond is generally stable but can be reduced to an amine under strong reducing conditions. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). A patented method describes the reduction of N-(3-hydroxyphenyl)benzamide to 3-(benzylamino)phenol (B2441163) using a reducing agent, demonstrating the feasibility of reducing the amide linkage in such compounds without affecting the phenolic hydroxyl group. google.com This suggests that this compound could be similarly reduced to yield 4-fluoro-N-(4-hydroxybenzyl)aniline. Other modern reducing agents and catalytic systems are also available for the selective reduction of amides. organic-chemistry.org

Nucleophilic Aromatic Substitution Reactions on Fluoro-Benzoyl Ring

The chemical reactivity of this compound is significantly influenced by the fluorine atom attached to the benzoyl ring. This fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis. The efficiency of this substitution is greatly enhanced by the presence of the amide group (-CONH-) in the para position. The amide moiety acts as an effective activating group, withdrawing electron density from the aromatic ring and thereby facilitating the attack of a nucleophile at the carbon atom bearing the fluorine. tandfonline.com

The general mechanism for the SNAr reaction on this substrate involves the addition of a nucleophile to the fluoro-substituted carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride (B91410) ion, a good leaving group, restores the aromaticity of the ring and yields the substituted product.

In the context of this compound, the molecule itself contains a potent intramolecular nucleophile: the hydroxyl group (-OH) on the second phenyl ring. In the presence of a base, this hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is a strong nucleophile that can attack the electron-deficient fluoro-benzoyl ring of another molecule. This specific reactivity is the foundation for its use in polymerization, as it allows for the formation of an ether linkage. tandfonline.com

The reaction conditions for this nucleophilic displacement are critical for achieving high yields and conversions. A typical procedure involves dissolving the monomer in a dry, polar aprotic solvent, which can effectively solvate the cations without interfering with the nucleophile. A weak base is added to generate the phenoxide nucleophile in situ. The reaction is heated to ensure a sufficient rate of reaction. tandfonline.com

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

Parameter Condition Purpose
Solvent N-Methyl-2-pyrrolidone (NMP) A dry, polar aprotic solvent that facilitates the SNAr reaction.
Base Potassium Carbonate (K2CO3) Deprotonates the phenolic -OH group to form the nucleophilic phenoxide.
Temperature 120-150 °C Provides the necessary activation energy for the substitution reaction. tandfonline.comijesi.org
Atmosphere Inert (e.g., Nitrogen) Prevents unwanted side reactions, particularly oxidation.

| Water Removal | Azeotropic distillation (with Toluene) | Removes water formed during the reaction to drive the equilibrium forward. tandfonline.com |

This nucleophilic substitution reaction is not limited to self-reaction. The activated fluoro-benzoyl ring can react with various other nucleophiles, allowing for the synthesis of a wide range of derivatives, although its primary application highlighted in the literature is in the field of polymer science.

Polymerization Applications in Material Science

The unique bifunctional nature of this compound makes it an ideal AB-type monomer for step-growth polymerization. The 'A' functional group is the nucleophilic hydroxyl (phenolic) group, while the 'B' functional group is the electrophilic fluorobenzoyl moiety. This structure allows the molecule to undergo self-polycondensation via the nucleophilic aromatic substitution reaction described previously. tandfonline.com

The polymerization process involves the intermolecular reaction between the phenoxide end of one monomer and the activated fluoro-benzoyl end of another. This reaction forms a stable ether linkage (-O-) and eliminates a fluoride salt. Repetition of this process leads to the formation of a long-chain polymer known as a poly(ether-amide) (PEA). tandfonline.com These polymers are a class of high-performance materials that combine the desirable properties of both polyamides and polyethers.

A typical self-polymerization procedure for a structurally related AB-type monomer, 4-fluoro-N-(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl)benzamide, illustrates this process. The monomer is heated in N-methyl-2-pyrrolidone (NMP) with potassium carbonate (K2CO3). Toluene is often added to azeotropically remove the water generated, driving the reaction to completion. tandfonline.com The resulting poly(ether-amide)s exhibit a combination of excellent thermal stability and enhanced solubility compared to traditional aromatic polyamides. tandfonline.com

The properties of the resulting polymers are highly desirable for advanced material applications:

Thermal Stability: Poly(ether-amide)s derived from such monomers show high thermal stability, making them suitable for applications in high-temperature environments. tandfonline.com

Solubility: The introduction of flexible ether linkages into the rigid polyamide backbone disrupts chain packing and reduces intermolecular hydrogen bonding. This structural modification significantly improves the solubility of the polymers in common organic solvents. tandfonline.com This enhanced processability is a major advantage over conventional, often intractable, aromatic polyamides.

Amorphous Nature: X-ray diffraction studies have shown that these poly(ether-amide)s are generally amorphous. The lack of crystallinity contributes to their good solubility and ability to form transparent films. tandfonline.com

Table 2: Properties of Poly(ether-amide)s from an Analogous AB-type Monomer

Property Finding Reference
Polymer Structure Poly(ether-amide) tandfonline.com
Polymerization Method Self-polycondensation via Nucleophilic Aromatic Substitution tandfonline.com
Physical Form Amorphous Solid tandfonline.com
Solubility Readily soluble in polar aprotic solvents (e.g., DMSO, NMP, DMAc) and less polar solvents (e.g., m-cresol, pyridine) at room temperature. tandfonline.com

| Thermal Properties | Exhibits excellent thermal stability. | tandfonline.com |

The synthesis of poly(ether-amide)s from this compound and its derivatives represents a significant strategy for developing processable high-performance materials. These polymers are candidates for applications in composites, membranes, coatings, and advanced electronics where a combination of thermal resistance, chemical stability, and ease of fabrication is required.

Molecular Structure Elucidation and Theoretical Analysis

Advanced Spectroscopic Characterization Techniques

A multi-faceted spectroscopic approach is essential for the unambiguous structural assignment of organic molecules.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Bond Characterization

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies are used to probe the vibrational modes of a molecule, offering insights into the types of chemical bonds present. Key vibrational bands for 4-fluoro-N-(4-hydroxyphenyl)benzamide would include the N-H and O-H stretching frequencies, the amide C=O stretching frequency, and various aromatic C-H and C-C stretching and bending modes. The C-F bond would also exhibit a characteristic stretching vibration. While general spectral regions for these functional groups are well-established, specific peak assignments from experimental FT-IR and FT-Raman spectra of this compound are not documented in available resources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings and the amide chromophore. The position and intensity of these bands are influenced by the molecular structure and solvent. Detailed studies on the electronic absorption properties, including tables of electronic transitions, for this specific compound could not be located.

Computational Chemistry and Quantum Mechanical Investigations

Theoretical calculations are invaluable for complementing experimental data and providing a deeper understanding of molecular properties.

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometries

Density Functional Theory (DFT) is a computational method used to predict the three-dimensional arrangement of atoms in a molecule. By calculating the lowest energy conformation, DFT can provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. Such calculations for this compound would offer a theoretical model of its structure. However, published DFT studies with detailed tables of optimized geometric parameters for this compound are absent from the scientific literature.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) surface map is a visualization tool that illustrates the charge distribution within a molecule. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP analysis would highlight the electronegative oxygen, nitrogen, and fluorine atoms as sites susceptible to electrophilic attack, and the hydrogen atoms of the amide and hydroxyl groups as potential sites for nucleophilic interaction. While MEP analysis is a standard computational technique, specific MEP surface diagrams and detailed interpretations for this molecule are not available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

In a theoretical study on a related compound, N-[(Z)-(4-fluorophenyl)methylideneamino]-4-hydroxybenzamide, Density Functional Theory (DFT) calculations were employed to determine its electronic properties. The computed HOMO and LUMO energies, along with the resulting energy gap, provide insights into the molecule's electronic characteristics. dergipark.org.tr

Table 1: FMO Analysis of a Related Benzamide (B126) Derivative
ParameterEnergy (eV)
HOMO-6.3324
LUMO-1.9424
Energy Gap (ΔE)4.39

This data is for N-[(Z)-(4-fluorophenyl)methylideneamino]-4-hydroxybenzamide as a representative example. dergipark.org.tr

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide detailed information about conformational changes, molecular stability, and intermolecular interactions. This technique is particularly valuable for understanding how flexible molecules like benzamide derivatives behave in different environments.

X-ray Crystallographic Analysis for Three-Dimensional Architecture

Crystallographic data for several closely related fluorinated benzamide derivatives have been published. For instance, the crystal structure of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide has been determined, revealing key structural parameters. researchgate.netresearchgate.net In this particular structure, the dihedral angle between the two aromatic rings is a critical parameter describing the molecule's planarity. researchgate.netresearchgate.net

Another related compound, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, has also been characterized by single-crystal X-ray diffraction. eurjchem.com The crystallographic data for these compounds provide valuable insights into how the presence of a fluorine atom and other substituents influences the molecular geometry and intermolecular interactions in the solid state.

Table 2: Crystallographic Data for a Related Compound: 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide
ParameterValue
Crystal SystemMonoclinic
Space GroupP121/c1
a (Å)7.3477(7)
b (Å)7.7697(9)
c (Å)21.295(3)
β (°)99.25(1)
Volume (ų)1199.9

This data is for 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide as a representative example. researchgate.net

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the compound This compound to fully address the detailed sections and subsections of the requested article outline.

Research on the precise biological activities and molecular mechanisms of this specific compound, including its potential as an inhibitor for enzymes such as Succinate Dehydrogenase (SDH) and Ribonucleotide Reductase M2 (RRM2), is not extensively documented in publicly accessible research. Similarly, specific studies detailing its antifungal activity against Valsa mali and Sclerotinia sclerotiorum, or its antitubercular effects against Mycobacterium tuberculosis strains, are not available.

While broader research exists on related benzamide and fluorobenzamide derivatives showing various biological activities, the strict requirement to focus solely on this compound prevents the inclusion of this information. To ensure scientific accuracy and adherence to the provided instructions, the article cannot be generated at this time. Further experimental research would be required to elucidate the specific biological profile of this compound.

Biological Activity and Molecular Mechanisms of Action

Antimicrobial Research Applications

Broader Spectrum Antibacterial Investigations

The benzamide (B126) scaffold is a recognized pharmacophore in the development of novel antibacterial agents. Research into derivatives has shown promise against a variety of bacterial pathogens, including those with significant resistance to existing antibiotics. The inclusion of a fluorine atom, as seen in 4-fluoro-N-(4-hydroxyphenyl)benzamide, can modulate key properties such as lipophilicity and metabolic stability, potentially enhancing antibacterial efficacy and spectrum.

Investigations into benzamide-based compounds have identified FtsZ, a protein essential for bacterial cell division, as a key target. nih.gov For instance, the benzamide inhibitor TXH9179 has demonstrated superior bactericidal potency compared to earlier-generation compounds against a wide array of clinical isolates of both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), including strains resistant to vancomycin (B549263) and linezolid. nih.gov The mechanism involves the disruption of the Z-ring formation at the bacterial midcell, a critical step in cytokinesis. nih.gov

Studies on other N-benzamide derivatives have shown activity against both Gram-negative (E. coli) and Gram-positive (B. subtilis) bacteria, suggesting the potential for broad-spectrum activity within this chemical class. nanobioletters.com The structure-activity relationship in related biphenyl (B1667301) compounds indicates that strong electron-withdrawing groups, such as fluorine, on one of the phenyl rings can be beneficial for antibacterial activity against resistant Gram-negative bacteria like Acinetobacter baumannii. nih.gov

Compound ClassBacterial Target/OrganismKey FindingsReference
Benzamide FtsZ Inhibitor (TXH9179)Methicillin-resistant Staphylococcus aureus (MRSA)Potent bactericidal activity against a broad range of clinical isolates, including vancomycin and linezolid-resistant strains. nih.gov nih.gov
N-Benzamide DerivativesE. coli, B. subtilisDemonstrated antibacterial activity, with some compounds showing significant zones of inhibition and low MIC values. nanobioletters.com nanobioletters.com
Fluoro-biphenyl DerivativesCarbapenem-resistant Acinetobacter baumanniiElectron-withdrawing groups like fluorine were found to be beneficial for activity against Gram-negative bacteria. nih.gov nih.gov

Antiviral Research Pursuits (e.g., Hepatitis B Virus Replication Inhibition)

The benzamide chemical structure has been identified as a promising starting point for the development of novel antiviral agents, particularly against the Hepatitis B Virus (HBV). nih.gov Chronic HBV infection is a major global health issue, and current treatments rarely lead to a cure, highlighting the need for new therapeutic strategies. nih.govgoogle.com

A class of compounds known as capsid assembly modulators (CAMs) represents a key area of HBV research. These molecules interfere with the proper formation of the viral nucleocapsid, a crucial step in the viral lifecycle. nih.gov Research has revealed that certain benzamide derivatives can significantly reduce the amount of cytoplasmic HBV DNA by promoting the formation of empty capsids that lack the viral pregenomic RNA (pgRNA). nih.gov

Mechanistic studies and molecular docking suggest that these benzamide compounds bind to a specific pocket at the interface between HBV core protein dimers, known as the heteroaryldihydropyrimidine (HAP) pocket. nih.gov This interaction alters capsid assembly and prevents the encapsidation of pgRNA, thereby halting viral replication. nih.govgoogle.com Notably, because this mechanism targets the core protein rather than the viral polymerase, these benzamide-based CAMs are effective against HBV variants that have developed resistance to current nucleoside/nucleotide analogue (NUC) therapies. nih.gov The exploration of fluoro-substituted benzamides like this compound is a logical extension of this research, aiming to optimize binding affinity and antiviral potency.

Anticancer Research Investigations

The this compound structure combines two motifs—the fluorinated phenyl ring and the N-(4-hydroxyphenyl)amide group—that have been independently investigated for anticancer properties. nih.govresearchgate.net Benzamide derivatives, in general, are a well-established class of compounds in oncology, with diverse biological activities including anti-inflammatory, antitumor, and analgesic effects. nanobioletters.com The presence of a fluorine atom can enhance the anticancer capability of a molecule. nih.gov Similarly, the N-(4-hydroxyphenyl)amide moiety has been shown to be a key feature in compounds with antiproliferative activity. researchgate.net

Research on related structures has yielded promising results across various cancer types. For example, flavonoid-based amide derivatives incorporating a 4-fluorophenyl group have demonstrated potent antiproliferative activity against triple-negative breast cancer (TNBC), non-small cell lung cancer, and hepatocellular carcinoma cell lines. nih.gov Other halogenated N-phenyl benzamide derivatives have been explored as inhibitors of key kinases involved in cancer progression. researchgate.netnih.gov

A primary mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. While direct studies on this compound are limited, research on the closely related compound N-(4-hydroxyphenyl)retinamide (4-HPR or Fenretinide), which shares the N-(4-hydroxyphenyl)amide portion, provides significant insight into potential apoptotic pathways.

Studies have shown that 4-HPR can induce apoptosis in a variety of cancer cell lines, including neuroblastoma, glioma, prostate, and bladder cancer. nih.govresearchgate.netnih.govresearchgate.net The induction of cell death by 4-HPR has been linked to several key molecular events:

Generation of Reactive Oxygen Species (ROS): 4-HPR is known to increase levels of ROS, which can lead to oxidative stress and trigger apoptotic pathways. researchgate.net

Increased Ceramide Levels: The compound has been shown to cause a significant, dose-dependent increase in intracellular ceramide, a lipid second messenger involved in apoptosis signaling. nih.gov

Mitochondrial Bioenergetics Modulation: 4-HPR can selectively trigger apoptosis by disrupting mitochondrial function in premalignant and malignant cells. researchgate.net

p53-Independent Apoptosis: In some cancer models, 4-HPR-induced cell death occurs without affecting the expression of the p53 tumor suppressor protein, which is an important finding as many cancers have mutated or non-functional p53. nih.gov

Down-regulation of Bcl-2: 4-HPR has been observed to down-regulate the anti-apoptotic protein Bcl-2 in bladder cancer cells, tipping the cellular balance towards apoptosis. researchgate.net

These findings suggest that the N-(4-hydroxyphenyl)amide moiety may play a crucial role in initiating apoptosis through multiple, potentially synergistic, mechanisms.

Cancer ModelKey Apoptotic Mechanism of N-(4-hydroxyphenyl) RetinamideReference
NeuroblastomaIncreased intracellular ceramide levels; p53-independent. nih.gov nih.gov
Prostate CancerModulation of mitochondrial bioenergetics; ROS-dependent. researchgate.net researchgate.net
GliomaInduction of morphological changes consistent with apoptosis (e.g., chromatin condensation). nih.gov nih.gov
Bladder CancerDown-regulation of the anti-apoptotic protein Bcl-2. researchgate.net researchgate.net

The development of targeted cancer therapies relies on identifying compounds that can specifically interact with and inhibit the function of proteins that drive cancer growth (oncogenic proteins). The benzamide scaffold has proven to be a versatile framework for designing such inhibitors.

Research into structurally related compounds has identified several key oncogenic protein targets:

Kinases: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Novel chalcones and 4-chloro-N-phenyl benzamide derivatives have been evaluated as inhibitors of p38α mitogen-activated protein kinase (MAPK), a protein involved in inflammatory diseases and cancer. researchgate.netnih.gov

PI3K/AKT Pathway: The PI3K/AKT signaling pathway is one of the most frequently activated pathways in human cancers, promoting cell survival and proliferation. Flavonoid-based amide derivatives containing a 4-fluorophenyl group have been synthesized as regulators of this pathway for the treatment of triple-negative breast cancer. nih.gov

These examples demonstrate that the fluoro-benzamide core can be adapted to target specific oncogenic proteins, offering a pathway for the rational design of new anticancer agents.

Proteolysis-Targeting Chimeras (PROTACs) are an emerging therapeutic modality designed to eliminate specific disease-causing proteins rather than just inhibiting them. google.com These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. google.com This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome.

A critical component of many PROTACs is a ligand that binds to the Cereblon (CRBN) E3 ligase. Intriguingly, benzamide derivatives have been identified as attractive non-phthalimide binders of Cereblon. nih.gov Medicinal chemistry efforts have shown that the incorporation of fluorine atoms into the benzamide structure can significantly increase binding affinity to Cereblon. For instance, the perfluorination of benzamides was found to enhance their binding compared to non-fluorinated analogues. nih.gov

This makes fluorinated benzamides, such as the core structure of this compound, valuable building blocks for PROTAC design. By attaching a linker and a ligand for an oncogenic protein to this Cereblon-binding moiety, researchers can create novel therapeutics capable of inducing the targeted degradation of proteins that drive cancer. nih.gov

Other Pharmacological Activities and Biological Pathways

Beyond the antibacterial, antiviral, and anticancer research, the benzamide core structure is known for a wide range of biological activities. nih.gov The specific substitutions on the benzamide scaffold dictate its interaction with various biological targets, leading to diverse pharmacological effects.

Studies on N-(hydroxyphenyl)benzamide derivatives and other related structures have revealed potential activities in several areas:

Enzyme Inhibition: Derivatives of N-(3-hydroxyphenyl)benzamide have been screened for enzyme inhibition activity against butyrylcholinesterase, acetylcholinesterase, and lipoxygenase, enzymes relevant to neurodegenerative and inflammatory diseases. researchgate.net

Cardiovascular Effects: A 4-hydroxy-furanyl-benzamide derivative was found to decrease infarct area in an ischemia-reperfusion injury model. nih.gov Its mechanism appears to involve the activation of M2-muscarinic receptors and the nitric oxide synthase enzyme, leading to a reduction in left ventricular pressure. nih.gov

Anti-inflammatory Properties: The benzamide class of compounds has been associated with anti-inflammatory activity, which is often linked to the inhibition of enzymes like lipoxygenase or kinases such as p38 MAPK. researchgate.net

These findings underscore the versatility of the benzamide scaffold and suggest that this compound could potentially interact with a variety of biological pathways beyond its primary areas of investigation.

Antioxidant Properties and Reactive Oxygen Species Modulation

There is no specific data available from current research to detail the antioxidant properties or the modulatory effects on reactive oxygen species (ROS) for this compound. Studies on structurally related compounds, such as N-(4-hydroxyphenyl)retinamide (fenretinide), have explored antioxidant activities, but these findings cannot be directly extrapolated to this compound due to differences in their chemical structures. nih.gov

Anti-inflammatory Response Modulation

The potential for this compound to modulate anti-inflammatory responses has not been specifically investigated in available scientific studies. While the benzamide and nicotinamide (B372718) classes of compounds have been noted for their anti-inflammatory potential, often linked to the inhibition of transcription factors like NF-kappaB, research has focused on other derivatives such as metoclopramide (B1676508) and 3-chloroprocainamide. nih.gov There is currently no evidence to confirm or quantify similar activity for this compound.

Receptor Ligand Binding and Signal Transduction Modulation (e.g., Kappa Opioid Receptor)

There is no available research data to indicate that this compound acts as a ligand for the kappa opioid receptor or modulates its signal transduction pathways. The kappa opioid receptor is a target for various analgesic and psychoactive compounds, and extensive research has been conducted on other, structurally distinct benzamide-containing molecules and their interactions with this receptor. nih.govacs.org However, this compound has not been identified as a ligand or modulator in these studies.

Due to the absence of specific research findings, data tables on the biological activity of this compound cannot be generated at this time. Further experimental studies are required to elucidate the pharmacological profile of this compound.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structural Determinants for Biological Efficacy

The core structure of 4-fluoro-N-(4-hydroxyphenyl)benzamide contains three key features whose individual and collective contributions to bioactivity have been the subject of detailed investigation: the fluoro substituent, the hydroxyl group, and the central amide linker.

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance a compound's profile. nih.gov A single fluorine atom can profoundly alter physical and chemical properties such as acidity, lipophilicity, metabolic stability, and binding affinity. nih.govresearchgate.net

The fluorine atom at the 4-position of the benzoyl ring in this compound exerts a strong electron-withdrawing inductive effect. This can influence the acidity of the amide N-H group and modulate the electron density of the aromatic ring system. sci-hub.box Such modifications can lead to more favorable interactions with biological targets. For instance, in various classes of compounds, including inhibitors of the enzyme DPP-4, strategic fluorination of aromatic rings has resulted in significant improvements in potency and pharmacokinetic properties. sci-hub.box The substitution of a hydrogen atom with fluorine is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism and can improve membrane permeability. nih.gov Furthermore, the C-F bond can participate in non-covalent interactions, including hydrogen bonds, which can enhance the binding affinity of the molecule to its target protein. researchgate.net

The hydroxyl (-OH) group on the N-phenyl ring is a crucial determinant for biological activity, primarily due to its ability to act as both a hydrogen bond donor and acceptor. nih.gov This dual capacity allows it to form strong intermolecular hydrogen bonds with amino acid residues in the active site of a target protein, such as kinases or other enzymes. researchgate.net

Crystal structure analyses of related compounds, such as 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, reveal that the hydroxyl group can form strong intermolecular hydrogen bonds with the carbonyl group of adjacent molecules. researchgate.net This highlights its potential to establish key interactions within a biological target's binding pocket. researchgate.net In SAR studies of other bioactive molecules, the presence of a hydroxyl group on a phenyl ring is often essential for anchoring the ligand to the receptor, and its removal or replacement typically leads to a significant loss of activity. nih.gov The specific positioning of the hydroxyl group, in this case at the para-position, is often critical for optimal geometric alignment within the binding site.

The amide linker (-CONH-) is a central scaffold element that provides structural rigidity and maintains the relative orientation of the two aromatic rings. The hydrogen on the amide nitrogen acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These properties are fundamental to the interaction of benzamides with many biological targets. nanobioletters.com

Studies on related benzamide (B126) series have shown that modifications to this linker have significant consequences for activity. For example, in a series of antimalarial piperidyl benzamides, replacing the amide with a sulfonamide (-SO₂NH-) was not tolerated, nor was the replacement of the carbonyl with a methylene (B1212753) unit (-CH₂-), indicating the strict requirement of the amide moiety for activity in that context. researchgate.net The dihedral angle between the two aromatic rings, which is influenced by the amide linker, is a critical geometrical parameter. In the crystal structure of a similar compound, this angle was found to be 14.1°, indicating a non-planar "butterfly" shape that may be optimal for fitting into a specific binding site. researchgate.netresearchgate.net

Comparative SAR Analysis with Related Benzamide Analogues

To further understand the structural requirements for activity, comparative analyses with structurally related analogues are performed. This involves systematically altering different parts of the molecule and evaluating the impact on biological efficacy.

Systematic modifications of the aromatic rings and their substituents in benzamide analogues have yielded important SAR data. In one study of benzamides as FtsZ inhibitors, lengthening a linker between the benzamide core and a benzodioxane moiety from a methylenoxy to an ethylenoxy linker resulted in a strong increase in antimicrobial activity. mdpi.com This demonstrates that the spatial relationship between key pharmacophoric features is critical.

In another series of σ₂ receptor ligands based on a substituted aminobutyl-benzamide scaffold, the size of an amine ring fused to the aromatic system was varied. Altering the ring size from six to five or seven members, or changing the position of the nitrogen atom within the ring, had dramatic effects on binding affinity and selectivity, confirming that the conformation of peripheral groups is key to receptor binding. nih.gov

Table 1: Impact of Linker Modification on Antimalarial Potency of Benzamide Analogues

CompoundLinker ModificationBiological Activity (IC₅₀)
Reference Amide -CO-NH-High Potency
Analogue 1 -SO₂-NH- (Sulfonamide)Not Tolerated (Inactive)
Analogue 2 -CH₂-NH- (Reduced Amide)Not Tolerated (Inactive)

This table is illustrative, based on findings from related benzamide series where amide linker modification was studied. researchgate.net

Bioisosterism involves substituting one chemical group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other properties like metabolic stability or toxicity. u-tokyo.ac.jp The amide bond is a frequent target for bioisosteric replacement. hyphadiscovery.com

In a study of benzamide analogues with nematicidal activity, the amide moiety of the reference compound Wact-11 was replaced with several bioisosteres. nih.gov The results showed that replacing the carbonyl oxygen with sulfur (thioamide) or selenium (selenoamide) retained or even enhanced the biological activity. nih.gov However, replacements with esters, ureas, sulfonamides, or triazoles led to a significant loss of activity. nih.gov This suggests that while some changes are tolerated, the specific geometry and electronic properties of the amide-like group are crucial for interaction with the biological target. nih.gov

Table 2: Effect of Amide Bioisosteric Replacement on Nematicidal Activity

AnalogueAmide BioisostereMotility Reduction (%)
Reference (Wact-11) Amide (-CONH-)~90-100%
Analogue 3 Thioamide (-CSNH-)92%
Analogue 4 Selenoamide (-CSeNH-)100%
Analogue 5 N-alkylamide (-CONR-)No significant activity
Analogue 6 Urea (B33335) (-NHCONH-)47%
Analogue 7 Sulfonamide (-SO₂NH-)No significant activity

Data adapted from a study on Wact-11 analogues, demonstrating the impact of bioisosteric replacement of the amide group. nih.gov

These findings underscore the importance of the amide group's structural and electronic characteristics. Bioisosteric replacements that preserve key geometric and hydrogen-bonding features, such as thioamides, are more likely to maintain biological function. nih.gov

Computational Approaches in SAR Delineation

Computational chemistry has become an indispensable tool in modern drug discovery, offering rapid and cost-effective methods to predict the biological activity of chemical compounds and to understand their mechanism of action at a molecular level. For "this compound" and its analogs, computational approaches are pivotal in delineating their Structure-Activity Relationships (SAR). These methods allow for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. The primary computational techniques employed in the SAR exploration of such compounds include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore modeling coupled with virtual screening.

Molecular Docking Studies for Ligand-Target Complex Formation

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. walshmedicalmedia.com This method is instrumental in understanding the interactions between a ligand, such as "this compound," and its biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. mdpi.com

In a typical molecular docking study for "this compound," the three-dimensional structure of the target protein would first be obtained from a repository like the Protein Data Bank (PDB) or generated through homology modeling if the experimental structure is unavailable. walshmedicalmedia.com The ligand's structure is then optimized to its lowest energy conformation. Using software such as AutoDock or CLC Drug Discovery Workbench, the ligand is then "docked" into the active site of the protein. mdpi.comwalshmedicalmedia.com The resulting poses are ranked based on their docking scores, which estimate the binding free energy. mdpi.com

Analysis of the docked poses reveals crucial information about the ligand-target interactions. For "this compound," key interactions would likely involve:

Hydrogen bonding: The hydroxyl (-OH) group on the phenyl ring and the amide (-NH- and -C=O) group are potential hydrogen bond donors and acceptors.

Pi-pi stacking: The two aromatic rings can engage in pi-pi stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.

Halogen bonding: The fluorine atom can participate in halogen bonds, a type of non-covalent interaction that can contribute to binding affinity.

These interactions guide the rational design of new derivatives. For instance, modifying the position of the fluoro or hydroxyl groups, or introducing new functional groups, can be explored in silico to predict their effect on binding affinity.

Table 1: Hypothetical Molecular Docking Results for Analogs of this compound against a Target Protein
CompoundModificationDocking Score (kcal/mol)Key Interactions with Target Residues
This compoundParent Compound-8.5H-bond with SER234, Pi-pi stacking with PHE345
Analog 1-F at position 3-8.2H-bond with SER234, Pi-pi stacking with PHE345
Analog 2-OH at position 3-7.9H-bond with ASP189, Pi-pi stacking with PHE345
Analog 3-Cl at position 4-8.8H-bond with SER234, Pi-pi stacking with PHE345, Halogen bond with GLY230
Analog 4-OCH3 at position 4 of hydroxyphenyl ring-7.5Pi-pi stacking with PHE345

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. igi-global.com For "this compound" and its derivatives, a QSAR model can predict the biological activity of newly designed compounds without the need for their synthesis and experimental testing, thereby accelerating the drug discovery process. unair.ac.id

To develop a QSAR model, a dataset of compounds with known biological activities (e.g., IC50 values) is required. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., lipophilicity, molar refractivity), electronic properties (e.g., partial charges), and topological features. ijpsr.com

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates the descriptors with the biological activity. ijpsr.com A robust QSAR model should have good statistical parameters, such as a high correlation coefficient (R²) and a high predictive ability, often assessed by cross-validation (Q²). unair.ac.idnih.gov

The resulting QSAR equation can provide insights into the structural features that are important for the desired biological activity. For example, a positive coefficient for a descriptor like LogP would suggest that increasing lipophilicity is beneficial for activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental.

Table 2: Hypothetical Data for a QSAR Study of this compound Analogs
CompoundpIC50LogPMolar Refractivity (MR)Topological Polar Surface Area (TPSA)
This compound6.52.860.258.6
Analog A6.83.264.858.6
Analog B6.22.555.678.8
Analog C7.13.569.458.6
Analog D6.02.960.267.7

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological effect. nih.gov These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative charges. researchgate.net

A pharmacophore model for "this compound" can be developed based on the structure of the compound in its bioactive conformation, which can be obtained from molecular docking studies or by superimposing a set of active analogs. nih.gov The key features of "this compound" would likely include:

An aromatic ring from the fluorobenzoyl group.

Another aromatic ring from the hydroxyphenyl group.

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor (the amide nitrogen and the hydroxyl group).

A hydrophobic feature (the fluoro-substituted ring).

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. researchgate.netmdpi.com This process, known as virtual screening, allows for the rapid identification of potential hit compounds with diverse chemical scaffolds, which can then be subjected to further experimental testing. mdpi.com This approach is particularly useful for scaffold hopping, where the aim is to find new core structures with similar biological activity. mdpi.com

Table 3: Hypothetical Pharmacophoric Features of this compound
FeatureDescriptionLocation in Molecule
Aromatic Ring 1 (AR1)Aromatic centerFluorobenzoyl ring
Aromatic Ring 2 (AR2)Aromatic centerHydroxyphenyl ring
Hydrogen Bond Acceptor (HBA)Accepts a hydrogen bondCarbonyl oxygen of the amide
Hydrogen Bond Donor (HBD1)Donates a hydrogen bondAmide nitrogen
Hydrogen Bond Donor (HBD2)Donates a hydrogen bondHydroxyl group

Advanced Research Applications and Future Perspectives

Applications in Polymer and Advanced Material Development

The bifunctional nature of 4-fluoro-N-(4-hydroxyphenyl)benzamide, possessing both a nucleophilic hydroxyl group and an activated fluoro-aromatic ring, makes it a prime candidate for step-growth polymerization reactions. This dual reactivity allows for the formation of high-performance polymers with tailored properties.

While direct studies on this compound for the synthesis of poly(aryl ethers) are not extensively documented, the principles of nucleophilic aromatic substitution suggest its high potential in this area. The electron-withdrawing effect of the benzoyl group activates the fluorine atom for displacement by a phenoxide nucleophile. This reaction is a cornerstone in the synthesis of poly(aryl ether)s, a class of high-performance thermoplastics known for their excellent thermal and mechanical properties.

In analogous systems, similar fluorinated benzamide (B126) monomers have been successfully employed to create high molecular weight poly(ether-amide)s. For instance, the self-polymerization of related AB-type monomers via a fluoro-displacement reaction has yielded amorphous poly(ether-amide)s with excellent solubility and thermal stability. tandfonline.com This approach, if applied to this compound, would likely result in the formation of poly(ether-amide)s with a well-defined structure and desirable material characteristics. The resulting polymers would benefit from the presence of both the flexible ether linkages and the rigid, hydrogen-bonding capable amide groups.

The incorporation of aromatic and amide functionalities into a polymer backbone is a well-established strategy for enhancing thermal stability. Aromatic polyamides, for example, are renowned for their high-temperature resistance and mechanical strength. tandfonline.com The structure of this compound is inherently robust, and its polymerization would yield materials with a high concentration of these heat-resistant moieties.

Research on related poly(ether-amide)s derived from similar fluorinated monomers has demonstrated excellent thermal stability. tandfonline.com The presence of the fluorine atom can also contribute to enhanced thermal and oxidative stability in the resulting polymers. researchgate.net The thermal properties of polymers derived from monomers structurally similar to this compound are summarized in the table below.

Polymer SystemGlass Transition Temperature (Tg)10% Weight Loss Temperature (T10)
Poly(ether-amide)s from related AB-type monomersNot specifiedAbove 400°C
Fluorine-containing poly(arylenemethylene)sNot specifiedUp to 425°C
Poly(N-fluoroalkyl benzamide)92°C380°C

Strategies for Lead Optimization and Compound Development

In the realm of medicinal chemistry, the benzamide scaffold is a common feature in a wide array of biologically active compounds. ontosight.ainih.gov The unique combination of a fluorine atom and a hydroxyl group on the this compound molecule presents several avenues for lead optimization and the development of novel therapeutic agents.

The fluorine atom can significantly influence a molecule's pharmacokinetic properties, such as metabolic stability and lipophilicity, potentially leading to improved drug-like characteristics. ontosight.ai The hydroxyl group provides a handle for further chemical modification, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).

Lead optimization strategies for benzamide-based compounds often involve:

Modification of the aromatic rings: Introducing different substituents to probe interactions with biological targets.

Alteration of the amide linker: To modulate conformational flexibility and hydrogen bonding capacity.

Derivatization of terminal functional groups: Such as the hydroxyl group on this compound, to enhance potency or selectivity.

For instance, the optimization of other benzamide-containing molecules has led to the identification of potent inhibitors for various enzymes and receptors. nih.govnih.gov A similar systematic approach applied to this compound could unlock its potential in drug discovery.

Emerging Research Directions and Interdisciplinary Investigations

The versatile structure of this compound opens up possibilities for its application in emerging and interdisciplinary research areas.

Membrane Technology: Fluorinated polymers are known for their desirable properties in separation membranes, including chemical resistance and low surface energy. researchgate.net Poly(aryl ether)s and poly(ether-amide)s derived from this monomer could be investigated for gas separation or water purification applications.

Organic Electronics: The aromatic and polar nature of the compound and its potential polymers could be of interest in the field of organic electronics, for applications such as dielectric layers or charge-transporting materials.

Biomaterials: The inherent biocompatibility of some poly(aryl ether)s, combined with the potential for functionalization via the hydroxyl group, suggests that materials derived from this compound could be explored for biomedical applications, such as drug delivery systems or medical implants.

Further research into the polymerization of this compound and the biological evaluation of its derivatives is warranted to fully explore the scientific and technological potential of this versatile chemical compound.

Q & A

Q. What are the optimal synthetic routes for 4-fluoro-N-(4-hydroxyphenyl)benzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with 4-aminophenol via amidation. Key steps include activating the carboxyl group (e.g., using thionyl chloride or EDCI/HOBt) and reacting with the amine under controlled conditions. Solvent choice (e.g., DMF or dichloromethane), temperature (60–80°C), and catalysts (e.g., DMAP) significantly impact yield. Purification via column chromatography or recrystallization ensures >95% purity, as confirmed by NMR and HPLC .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify functional groups and confirm regiochemistry (e.g., fluorine substitution at C4 of benzamide).
  • IR : Confirms amide C=O stretch (~1650 cm1^{-1}) and phenolic O-H stretch (~3300 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ = 246.08).
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity .

Q. How can crystallographic data resolve ambiguities in molecular structure?

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of bond lengths, angles, and hydrogen-bonding networks. For example, a monoclinic P21_1/n space group (a = 14.094 Å, b = 7.248 Å, c = 14.517 Å, β = 105.1°) reveals intermolecular N–H···O and O–H···O interactions stabilizing the crystal lattice. Refinement with SHELXL (R1_1 = 0.0537) ensures accuracy .

Advanced Research Questions

Q. How do computational methods like DFT and Hirshfeld analysis predict intermolecular interactions and electronic properties?

Density Functional Theory (DFT) optimizes geometry and calculates HOMO-LUMO gaps (e.g., 4.2 eV), indicating electron-rich regions at the fluorophenyl group. Hirshfeld surfaces quantify intermolecular contacts: O···H (24%), F···H (12%), and π-π stacking (8%) dominate, aligning with SC-XRD data. These insights guide co-crystal design for enhanced solubility .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC50_{50} values (e.g., 5–50 µM for carbonic anhydrase IX inhibition) may arise from assay conditions (pH, temperature) or cellular models. Validate via orthogonal assays:

  • Enzymatic Assays : Directly measure target inhibition (e.g., stopped-flow CO2_2 hydration).
  • Cellular Uptake Studies : Quantify intracellular concentration using LC-MS.
  • SAR Analysis : Compare analogues to isolate structural determinants of activity .

Q. How can structural modifications improve metabolic stability without compromising potency?

  • Fluorine Substitution : Enhances metabolic resistance (blocks CYP450 oxidation) and bioavailability (logP = 2.1).
  • Phenol Protection : Acetylation of the hydroxyl group reduces phase II glucuronidation.
  • Bioisosteres : Replace the amide with a sulfonamide to prolong half-life. Pharmacokinetic studies in rodents (t1/2_{1/2} = 3.2 h vs. 1.5 h for parent compound) validate these modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.